Comparative Antiviral Potency: 7-Iodo vs 7-Bromo 7-Deazapurine Dioxolane Nucleosides Against Epstein-Barr Virus
In a head-to-head comparison of dioxolane-derived 7-deazapurine nucleoside analogs, the 7-iodo-deazaadenosine analog (compound 16) exhibited an EC₅₀ of 0.47 μM against Epstein-Barr virus (EBV), while the corresponding 7-bromo-deazaadenosine analog (compound 15) demonstrated an EC₅₀ of 0.17 μM under identical assay conditions [1]. Both halogenated analogs showed substantially greater potency than ganciclovir (EC₅₀ = 2.5 μM), with the bromo derivative being 14-fold more potent than ganciclovir and displaying a selectivity index of 294 [1]. This class-level comparison establishes that 7-halogenation critically modulates antiviral potency, with iodo substitution conferring intermediate potency between bromo and unsubstituted analogs.
| Evidence Dimension | Antiviral potency against EBV (EC₅₀) |
|---|---|
| Target Compound Data | 0.47 μM (7-iodo-deazaadenosine dioxolane analog, compound 16) |
| Comparator Or Baseline | 7-bromo-deazaadenosine analog (compound 15): 0.17 μM; ganciclovir: 2.5 μM |
| Quantified Difference | 7-iodo analog is 5.3-fold more potent than ganciclovir; 7-bromo analog is 2.8-fold more potent than 7-iodo analog |
| Conditions | In vitro antiviral assay against EBV; dioxolane-derived 7-deazapurine nucleoside series |
Why This Matters
This class-level data demonstrates that 7-halogen identity (I vs Br) is not interchangeable and directly impacts antiviral EC₅₀ values, with iodo substitution offering a distinct potency profile that may be preferable in applications requiring different selectivity or toxicity margins.
- [1] Singh US, et al. Synthesis and Antiviral Evaluation of Unexplored Dioxolane-Derived 7‑Deazapurine Nucleoside Analogues against Epstein-Barr Virus (EBV). ACS Medicinal Chemistry Letters. 2025;16(9):1844-1851. doi:10.1021/acsmedchemlett.5c00397. View Source
